![molecular formula C46H61N11O7 B10847549 cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Val]](/img/structure/B10847549.png)
cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Val]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C[Nle-Val-D-Nal(2’)-Arg-Trp-Glu]-NH2 is a cyclic peptide known for its selective antagonistic activity on melanocortin receptors, particularly melanocortin receptor 3 (MC3R) and melanocortin receptor 5 (MC5R).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C[Nle-Val-D-Nal(2’)-Arg-Trp-Glu]-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity peptides suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: C[Nle-Val-D-Nal(2’)-Arg-Trp-Glu]-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives .
Scientific Research Applications
C[Nle-Val-D-Nal(2’)-Arg-Trp-Glu]-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating melanocortin receptors, which are involved in various physiological processes such as energy balance and pigmentation.
Medicine: Explored for potential therapeutic applications in conditions like obesity, inflammation, and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions
Mechanism of Action
The compound exerts its effects by selectively binding to melanocortin receptors, particularly MC3R and MC5R. This binding inhibits the receptor’s activity, leading to downstream effects on various physiological processes. The mechanism involves the activation of G proteins, which subsequently modulate adenylate cyclase activity and cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2: A pan-melanocortin receptor antagonist with activity at MC1R, MC3R, MC4R, and MC5R.
Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2: A selective MC1R antagonist with activity at MC3R, MC4R, and MC5R.
Uniqueness: C[Nle-Val-D-Nal(2’)-Arg-Trp-Glu]-NH2 is unique due to its high selectivity for MC3R and MC5R over other melanocortin receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological processes .
Properties
Molecular Formula |
C46H61N11O7 |
|---|---|
Molecular Weight |
880.0 g/mol |
IUPAC Name |
2-butyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-5-propan-2-yl-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide |
InChI |
InChI=1S/C46H61N11O7/c1-4-5-14-34-42(61)57-39(26(2)3)45(64)56-36(23-27-17-18-28-11-6-7-12-29(28)22-27)43(62)54-35(16-10-21-50-46(48)49)41(60)55-37(24-30-25-51-32-15-9-8-13-31(30)32)44(63)53-33(40(47)59)19-20-38(58)52-34/h6-9,11-13,15,17-18,22,25-26,33-37,39,51H,4-5,10,14,16,19-21,23-24H2,1-3H3,(H2,47,59)(H,52,58)(H,53,63)(H,54,62)(H,55,60)(H,56,64)(H,57,61)(H4,48,49,50) |
InChI Key |
GVZTZLFKKLVBJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)
![c[RGDf-(S)-alpha-TfmF]](/img/structure/B10847481.png)
![c[RGDf-(R)-N-Me-alpha-TfmF]](/img/structure/B10847484.png)
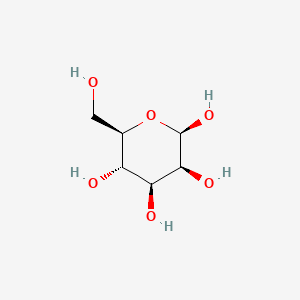
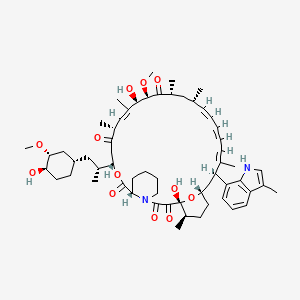
![c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847491.png)
![[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847502.png)
![c[YYDEKLEE]-NH2](/img/structure/B10847506.png)
![c[YYDEGLEE]-NH2](/img/structure/B10847509.png)
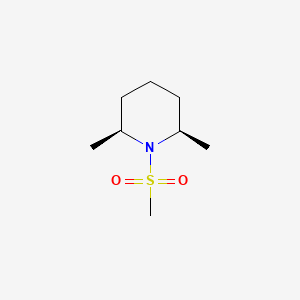
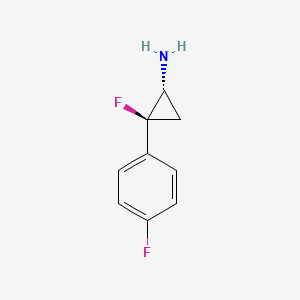
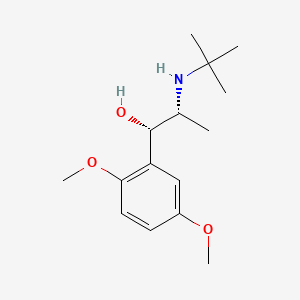
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu]](/img/structure/B10847545.png)

